

2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

Cat. No.: B134842

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: **2',6'-Dihydroxyacetophenone**, a key phenolic intermediate, has garnered significant attention in the scientific community for its diverse biological activities and applications in synthetic chemistry. This document provides an in-depth technical overview of its chemical properties, synthesis, and established biological functions, with a focus on its potential in drug discovery and development. Detailed experimental methodologies and pathway diagrams are provided to support further research and application.

Chemical Identity and Properties

2',6'-Dihydroxyacetophenone is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its unique structure underpins its utility as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

CAS Number and Synonyms

- CAS Number: 699-83-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: A comprehensive list of synonyms is provided in Table 1, reflecting its common names and catalog identifiers.[\[1\]](#)

Table 1: Synonyms and Identifiers

Synonym/Identifier	Reference
2-Acetyl-1,3-dihydroxybenzene	
2-Acetylresorcinol	
1-(2,6-Dihydroxyphenyl)ethanone	
DHAP	
gamma-Resacetophenone	
EC Number	211-833-6
MDL Number	MFCD00002270
Beilstein/REAXYS Number	1366061

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **2',6'-Dihydroxyacetophenone** are summarized in Table 2. This data is essential for its identification, purification, and use in further chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	
Molecular Weight	152.15 g/mol	
Appearance	White to light yellow or green powder/crystal	
Melting Point	156-158 °C	
Boiling Point (Est.)	262.77 °C @ 760 mm Hg	
Solubility	Dioxane: 50 mg/mL; DMSO: 100 mg/mL (with sonication)	
¹ H NMR (DMSO-d ₆)	δ (ppm): 11.8 (s, 1H, OH), 7.26 (t, 1H, ArH), 6.39 (d, 2H, ArH), 2.65 (s, 3H, CH ₃)	ChemicalBook Data
¹³ C NMR (DMSO-d ₆)	δ (ppm): 204.3, 162.9, 135.2, 110.1, 108.4, 32.7	Spectral Database
IR (KBr, cm ⁻¹)	3400-3200 (O-H stretch), 1630 (C=O stretch), 1600, 1450 (C=C stretch)	PubChem Spectral Data
Mass Spectrum (EI)	m/z: 152 (M+), 137, 109, 81	PubChem Spectral Data

Synthesis Protocols

2',6'-Dihydroxyacetophenone can be synthesized through several methods. A well-established procedure involves the hydrolysis of a coumarin derivative, which is detailed below.

Synthesis via Hydrolysis of 4-Methyl-7-hydroxy-8-acetylcoumarin

This protocol is adapted from a procedure in *Organic Syntheses*, which involves the initial formation of a coumarin intermediate followed by its cleavage to yield the target compound.

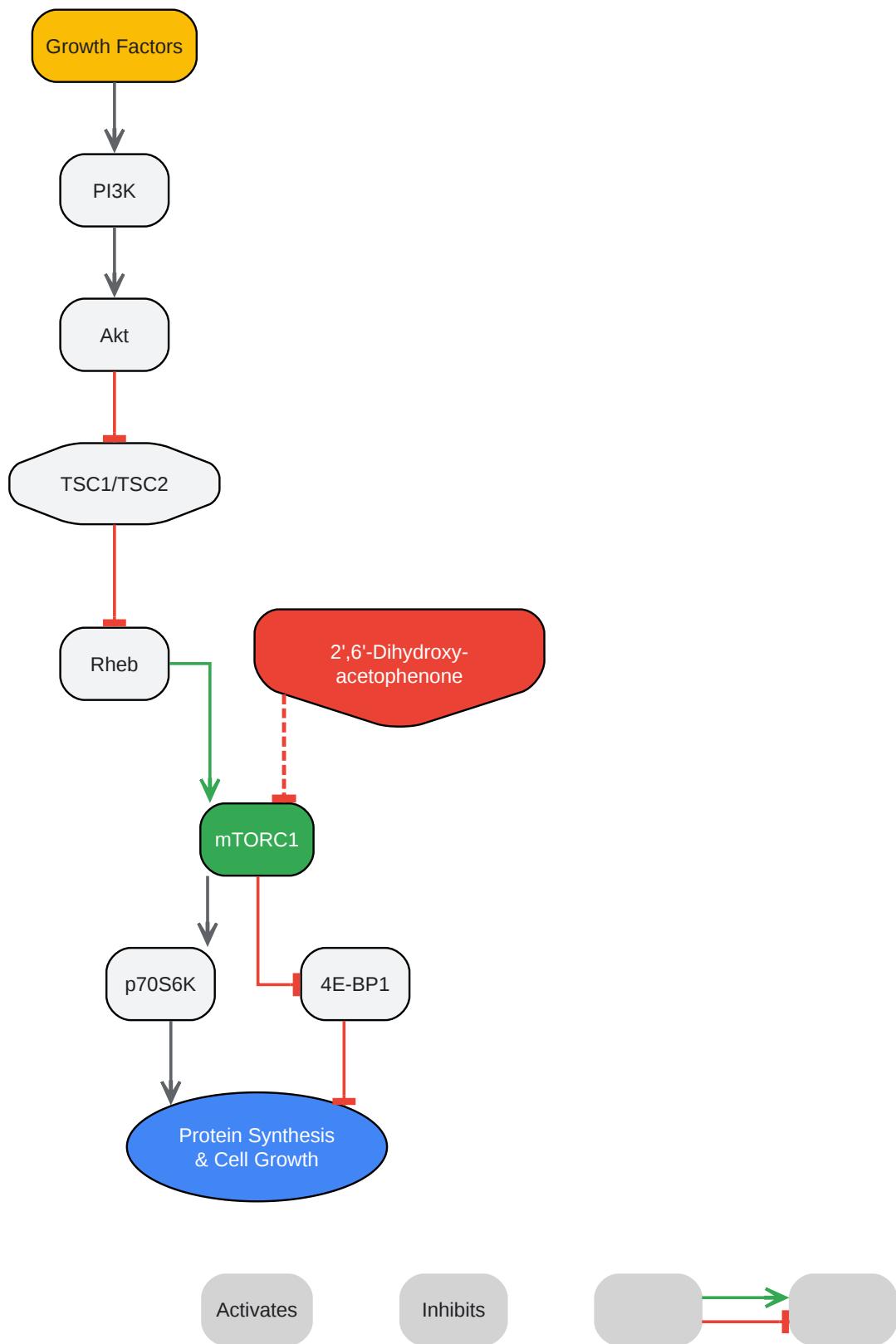
Experimental Protocol:

- Preparation of 4-Methyl-7-hydroxycoumarin:
 - In a flask equipped for cooling and stirring, 220 g (2 moles) of resorcinol is dissolved in 260 g (2 moles) of freshly distilled ethyl acetoacetate.
 - The flask is cooled in an ice-salt bath to below 10 °C.
 - Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
 - After addition, the mixture is stirred for an additional 2 hours and then allowed to stand for 12-24 hours.
 - The reaction mixture is poured into a vigorously stirred mixture of 4 kg of ice and 6 L of water.
 - The precipitated 4-methyl-7-hydroxycoumarin is collected by filtration, washed with cold water, and dried.
- Hydrolysis to **2',6'-Dihydroxyacetophenone**:
 - A solution of 129 g (3.23 moles) of sodium hydroxide in 580 mL of water is prepared.
 - The crude 4-methyl-7-hydroxy-8-acetylcoumarin (obtained from the previous step, assuming a high yield) is suspended in the NaOH solution in a flask equipped with a reflux condenser and a means to maintain an inert atmosphere (e.g., nitrogen inlet).
 - The mixture is heated on a steam bath for 5 hours under a nitrogen atmosphere to prevent oxidation.
 - After heating, the solution is cooled and then acidified with dilute hydrochloric acid (1:3) until the solution is acidic to litmus paper.
 - The crude **2',6'-dihydroxyacetophenone** precipitates upon acidification. It is collected on a filter, washed three times with 50 mL portions of cold water, and air-dried.
 - Purification: The crude product (90-95 g) is dissolved in 1 L of 95% ethanol. 20 g of activated charcoal (Norit) is added, and the mixture is heated on a steam cone for 15

minutes with occasional shaking.

- 800 mL of warm water is added, and the solution is heated for an additional 5 minutes and filtered while hot.
- The filtrate is chilled in an ice-salt bath to crystallize the product. The lemon-yellow needles are collected by filtration. A second crop can be obtained by concentrating the mother liquor. The final yield of purified **2',6'-dihydroxyacetophenone** is typically 75-85 g.

Biological Activity and Applications in Drug Development

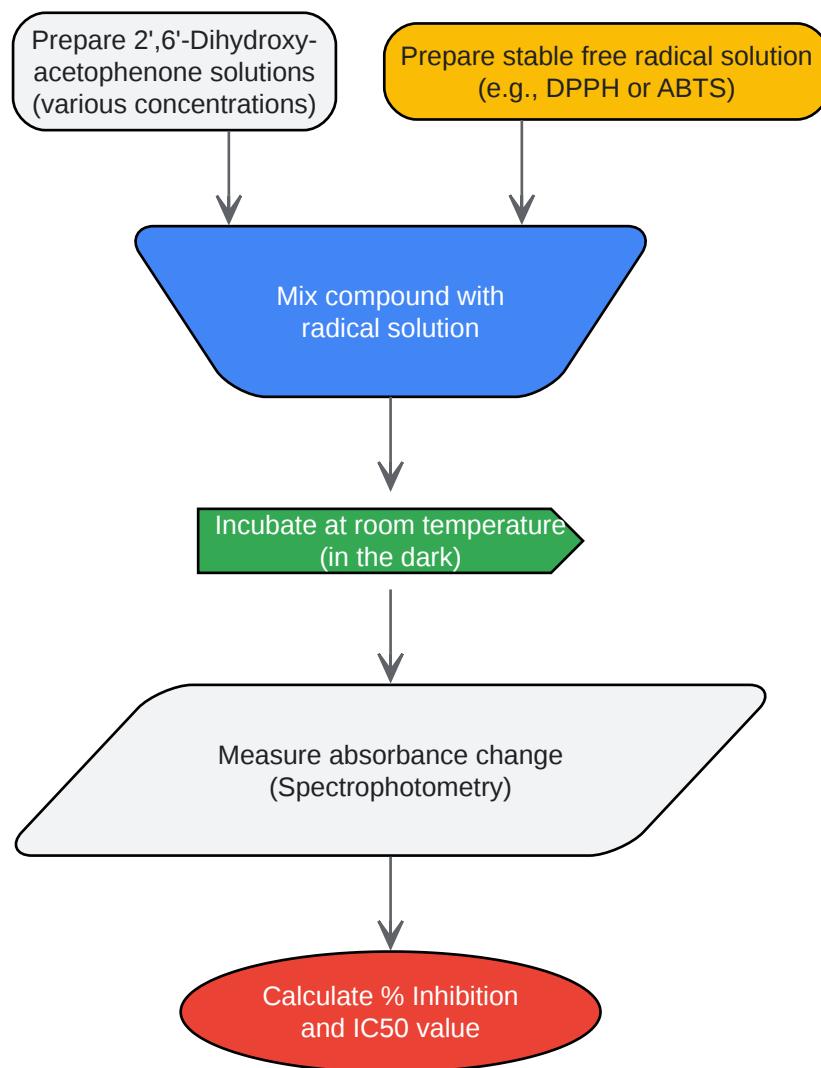

2',6'-Dihydroxyacetophenone exhibits a range of biological activities that make it a compound of interest for drug development, particularly in oncology and inflammatory diseases.

mTOR Inhibition and Anti-Cancer Activity

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth and proliferation signaling. This inhibition leads to several downstream anti-cancer effects.

- Mechanism: By inhibiting the mTOR signaling pathway, **2',6'-dihydroxyacetophenone** can suppress the phosphorylation of key downstream effectors like p70S6K1 and AKT1, leading to reduced protein synthesis and cell growth.
- Cellular Effects: In colorectal cancer (CRC) cells (e.g., HCT8), it inhibits cell growth and proliferation, arrests the cell cycle at the G0/G1 phase, induces apoptosis, and suppresses cell migration.

The mTOR signaling pathway and the inhibitory action of **2',6'-Dihydroxyacetophenone** are depicted in the following diagram.


[Click to download full resolution via product page](#)**mTOR signaling pathway and inhibition by **2',6'-Dihydroxyacetophenone**.**

Antioxidant Activity

The phenolic hydroxyl groups in **2',6'-Dihydroxyacetophenone** confer significant antioxidant properties. It can neutralize free radicals, which are implicated in a wide range of diseases, including cancer and inflammatory conditions.

- Mechanism: Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals. The resorcinol moiety in **2',6'-dihydroxyacetophenone** is an excellent electron donor, stabilizing reactive oxygen species (ROS).

A generalized workflow for assessing antioxidant activity is presented below.

[Click to download full resolution via product page](#)

Workflow for in vitro antioxidant activity assessment.

Xanthine Oxidase Inhibition

2',6'-Dihydroxyacetophenone is also an inhibitor of xanthine oxidase (XOD), the key enzyme in purine metabolism that produces uric acid. This makes it a potential therapeutic agent for hyperuricemia and gout.

- Inhibitory Potency: It has been shown to inhibit xanthine oxidase with an IC_{50} value of 1.24 mM.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of **2',6'-Dihydroxyacetophenone** on xanthine oxidase activity.

- Materials:

- Xanthine Oxidase (from bovine milk)
- **2',6'-Dihydroxyacetophenone** (test compound)
- Allopurinol (positive control)
- Xanthine (substrate)
- Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
- DMSO
- 96-well UV-transparent microplate
- Microplate reader

- Procedure:

- Prepare stock solutions of the test compound and allopurinol in DMSO. Prepare a stock solution of xanthine in the phosphate buffer.

- In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL), and 25 µL of the test compound at various concentrations. For the control well, add vehicle (DMSO in buffer).
- Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
- Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

- Data Analysis:
 - Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$.
 - Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocols for Cell-Based Assays

The following are generalized but detailed protocols for assessing the biological effects of **2',6'-Dihydroxyacetophenone** on cell behavior.

Cell Migration/Invasion Assay (Transwell Method)

This assay is used to quantify the effect of **2',6'-Dihydroxyacetophenone** on the migratory and invasive potential of cancer cells.

Experimental Protocol:

- Cell Preparation: Culture cells (e.g., HCT8) to 70-90% confluence. The day before the assay, starve the cells in a serum-free medium.
- Assay Setup:

- Use Transwell inserts (e.g., 8 μ m pore size). For invasion assays, coat the inserts with a layer of Matrigel®.
- In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).
- Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of **2',6'-Dihydroxyacetophenone** (e.g., 10-100 μ M).
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C in a CO₂ incubator to allow cells to migrate through the pores.
- Quantification:
 - Remove the non-migrated cells from the top of the insert with a cotton swab.
 - Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
 - Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.
- Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the inhibitory effect on migration.

Conclusion

2',6'-Dihydroxyacetophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its established activities as an mTOR inhibitor, antioxidant, and xanthine oxidase inhibitor provide a strong rationale for its further investigation as a lead compound for cancer, inflammatory, and metabolic disorders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2',6'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2',6'-Dihydroxyacetophenone | C8H8O3 | CID 69687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134842#2-6-dihydroxyacetophenone-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com